(R)-7-Chloroisochroman-4-amine hydrochloride

Chiral resolution Enantiomeric purity Stereospecific synthesis

(R)-7-Chloroisochroman-4-amine hydrochloride (CAS 1956436-66-0) is a chiral amine hydrochloride salt belonging to the isochroman class of heterocyclic compounds. With the molecular formula C₉H₁₁Cl₂NO and a molecular weight of 220.10 g/mol, it features a chlorine atom at the 7-position and an amine group at the 4-position of the isochroman bicyclic ring system in the (R) absolute configuration.

Molecular Formula C9H11Cl2NO
Molecular Weight 220.09 g/mol
CAS No. 1956436-66-0
Cat. No. B1413147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-7-Chloroisochroman-4-amine hydrochloride
CAS1956436-66-0
Molecular FormulaC9H11Cl2NO
Molecular Weight220.09 g/mol
Structural Identifiers
SMILESC1C(C2=C(CO1)C=C(C=C2)Cl)N.Cl
InChIInChI=1S/C9H10ClNO.ClH/c10-7-1-2-8-6(3-7)4-12-5-9(8)11;/h1-3,9H,4-5,11H2;1H/t9-;/m0./s1
InChIKeyXQERWIHJIUJSHF-FVGYRXGTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-7-Chloroisochroman-4-amine hydrochloride (CAS 1956436-66-0): Chiral Building Block for CNS-Targeted Drug Discovery and Asymmetric Synthesis


(R)-7-Chloroisochroman-4-amine hydrochloride (CAS 1956436-66-0) is a chiral amine hydrochloride salt belonging to the isochroman class of heterocyclic compounds. With the molecular formula C₉H₁₁Cl₂NO and a molecular weight of 220.10 g/mol, it features a chlorine atom at the 7-position and an amine group at the 4-position of the isochroman bicyclic ring system in the (R) absolute configuration [1]. Isochroman derivatives are recognized scaffolds in medicinal chemistry, demonstrating activities across central nervous system (CNS), antitumor, antimicrobial, antioxidant, and anti-inflammatory indications [2]. This compound serves primarily as a chiral building block for the synthesis of pharmaceutical candidates targeting neurological and psychiatric disorders, as disclosed in patent literature [3].

Why (R)-7-Chloroisochroman-4-amine hydrochloride Cannot Be Interchanged with Generic Isochroman-4-amine Analogs


Generic substitution among isochroman-4-amine derivatives carries substantial risk due to the interplay of three critical variables: absolute stereochemistry at the 4-position, the electronic and steric influence of the 7-chloro substituent, and the fundamental scaffold distinction between isochroman and chroman ring systems. The (R)-enantiomer and (S)-enantiomer of 7-chloroisochroman-4-amine are distinct chemical entities with separate CAS numbers (1956436-66-0 vs. 1956436-63-7) and may exhibit divergent pharmacological profiles . Furthermore, repositioning the heterocyclic oxygen from the isochroman to the chroman scaffold has been shown to cause a >100-fold shift in dopamine receptor subtype selectivity, demonstrating that even apparently minor structural alterations produce profound pharmacodynamic consequences [1]. The 7-chloro substituent additionally modulates electronic properties, lipophilicity, and metabolic stability relative to the unsubstituted parent isochroman-4-amine [2].

(R)-7-Chloroisochroman-4-amine hydrochloride: Quantitative Differentiation Evidence Against Closest Analogs


Enantiomeric Identity: (R) vs. (S) Configuration Differentiation for Chiral Synthesis Fidelity

The target compound is the (R)-enantiomer with CAS 1956436-66-0 and MDL MFCD30067114, while the (S)-enantiomer carries CAS 1956436-63-7 and MDL MFCD30067115. The SMILES notation N[C@H]1COCC2=C1C=CC(Cl)=C2.[H]Cl confirms the (R) absolute configuration at the chiral C4 center . Procurement of the incorrect enantiomer would introduce a confounding stereochemical variable in any asymmetric synthesis or structure-activity relationship (SAR) study, as enantiomers of chiral amines are known to exhibit divergent receptor binding, metabolic processing, and pharmacokinetic profiles [1].

Chiral resolution Enantiomeric purity Stereospecific synthesis Absolute configuration

Isochroman vs. Chroman Scaffold: Dopamine D1 Receptor Selectivity Differential Exceeding 100-Fold

A direct comparative study of parallel isochroman and chroman dopamine analogue series demonstrated that isochroman-based compounds exhibit >100-fold selectivity for D1-like over D2-like receptors, whereas repositioning the heterocyclic oxygen to the chroman scaffold decreased D1 potency and conferred D2-like receptor selectivity instead [1]. This scaffold-dependent selectivity inversion is attributed to an intramolecular hydrogen bond in the chroman series that disrupts key ligand–receptor interactions at D1 receptors [1]. Although this study did not test 7-chloro-substituted analogs specifically, the fundamental scaffold effect is a class-level property applicable to the isochroman core of the target compound.

Dopamine receptor CNS drug discovery Scaffold hopping Receptor selectivity

7-Chloro Substitution: Predicted Physicochemical Differentiation from Unsubstituted (R)-Isochroman-4-amine

The 7-chloro substituent on the target compound differentiates it from unsubstituted (R)-isochroman-4-amine (CAS 1335979-67-3). Computed LogP for isochroman-4-amine is 2.72 , and the addition of a chlorine atom at the 7-position is predicted to increase LogP by approximately 0.5–0.7 units based on the Hansch π constant for aromatic chlorine (π = +0.71) [1]. This translates to an estimated LogP of ~3.2–3.4 for the target compound versus 2.72 for the unsubstituted parent. The chlorine substituent also exerts an electron-withdrawing inductive effect (−I) that modulates the basicity of the 4-amine and the electron density of the aromatic ring, potentially affecting both reactivity in coupling reactions and interactions with biological targets [2].

Lipophilicity Electronic effects Metabolic stability Halogen substitution

Hydrochloride Salt Form: Validated Solubility and Handling Advantage for Aqueous Assay Compatibility

The target compound is supplied as the hydrochloride salt, whereas the free base form (S)-7-chloroisochroman-4-amine (CAS 1336120-17-2) is also commercially available . Hydrochloride salt formation of amine-containing compounds typically increases aqueous solubility by 10- to 1000-fold relative to the free base, depending on the specific structure [1]. The hydrochloride salt also provides improved solid-state stability, easier handling and weighing due to reduced hygroscopicity compared to some free base amines, and direct compatibility with aqueous biological assay buffers without the need for pre-dissolution in organic co-solvents .

Salt form Aqueous solubility Formulation Biological assay compatibility

Patent-Covered CNS Therapeutic Indication Space: Documented Relevance to Neurological and Psychiatric Disorders

U.S. Patent No. 11,077,090 explicitly claims isochroman-4-amines, including generically substituted analogs encompassing the 7-chloro substitution pattern, as therapeutic agents for treating neurological or psychiatric diseases and disorders [1]. The patent specifically enumerates depression, bipolar disorder, pain, schizophrenia, obsessive compulsive disorder, addiction, attention deficit hyperactivity disorder, anxiety disorders, autism, cognitive impairment, and neuropsychiatric symptoms in Alzheimer's and Parkinson's diseases as indications [1]. This patent protection establishes the isochroman-4-amine scaffold as a privileged chemotype within the CNS therapeutic area, differentiating it from non-patented heterocyclic amine building blocks that lack this validated disease relevance [2]. The (R)-7-chloro substitution pattern positions this compound within the claimed genus, making it a strategically relevant intermediate for CNS drug discovery programs.

CNS drug discovery Neurological disorders Psychiatric disorders Patent-protected chemical space

Procurement-Relevant Application Scenarios for (R)-7-Chloroisochroman-4-amine hydrochloride


CNS Drug Discovery: Chiral Intermediate for D1-Selective Dopaminergic Agents

Based on the >100-fold D1-over-D2 selectivity conferred by the isochroman scaffold [1], procurement of (R)-7-chloroisochroman-4-amine hydrochloride is indicated for medicinal chemistry programs developing D1 receptor-targeted therapeutics for cognitive impairment, Parkinson's disease neuropsychiatric symptoms, or schizophrenia negative symptoms. The (R) enantiomeric form provides a defined stereochemical starting point for SAR exploration, while the 7-chloro substituent offers a synthetic handle for further derivatization or may directly modulate target binding through halogen bonding interactions.

Asymmetric Synthesis: Defined (R)-Configuration for Diastereoselective Transformations

The unambiguous (R) absolute configuration at C4 (SMILES: N[C@H]1COCC2=C1C=CC(Cl)=C2.[H]Cl) [1] makes this compound suitable as a chiral building block or chiral auxiliary in asymmetric synthesis. The rigid bicyclic isochroman framework constrains conformational flexibility, potentially enhancing stereochemical outcomes in diastereoselective amide bond formations, reductive aminations, or transition metal-catalyzed cross-coupling reactions compared to more flexible acyclic chiral amines.

Patent-Landscape-Guided Library Synthesis for Neurological Indications

The inclusion of the isochroman-4-amine scaffold within the claims of U.S. Patent No. 11,077,090 [1] supports its use as a core scaffold for focused compound library synthesis targeting depression, bipolar disorder, OCD, ADHD, anxiety, and autism. Procurement of this specific building block enables the construction of patent-relevant analog series for structure-activity relationship studies within a protected chemical space, providing potential strategic advantages in competitive CNS drug discovery programs.

Aqueous-Compatible Biological Screening: Direct Use in Biochemical and Cellular Assays

The hydrochloride salt form eliminates pre-formulation requirements for initial screening [1]. The compound can be directly dissolved in aqueous buffers (PBS, Tris, HEPES) at concentrations sufficient for biochemical assay panels (typically 10–100 µM screening concentrations for fragment or lead-like compounds), reducing DMSO carryover artifacts and streamlining hit-to-lead workflows. This contrasts with free base analogs that may require DMSO stock solutions at high concentrations (>10 mM) with attendant solvent interference risks.

Quote Request

Request a Quote for (R)-7-Chloroisochroman-4-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.